molecular formula C18H12F3P B1295276 Tris(3-fluorophenyl)phosphine CAS No. 23039-94-3

Tris(3-fluorophenyl)phosphine

Cat. No. B1295276
CAS RN: 23039-94-3
M. Wt: 316.3 g/mol
InChI Key: CUTRINLXFPIWQB-UHFFFAOYSA-N
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Description

Tris(3-fluorophenyl)phosphine is a phosphine derivative where three phenyl rings, each substituted with a fluorine atom at the meta position, are attached to a central phosphorus atom. This structure is related to other triarylphosphines, which are known for their ability to coordinate to metals and are widely used in catalysis and materials science. Although the specific compound tris(3-fluorophenyl)phosphine is not directly mentioned in the provided papers, we can infer its properties and synthesis based on related compounds.

Synthesis Analysis

The synthesis of tris(3-fluorophenyl)phosphine would likely be similar to that of other triarylphosphines. For instance, tris(perfluoroalkyl)phosphines can be synthesized through a nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite . This method could potentially be adapted for the synthesis of tris(3-fluorophenyl)phosphine by using the appropriate fluorophenyltrimethylsilane and controlling the reaction conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of tris(3-fluorophenyl)phosphine would be expected to be similar to that of other triarylphosphines. For example, the molecular and crystal structures of tris(3-methylphenyl)phosphine and its derivatives have been determined by X-ray diffraction, showing that these compounds crystallize in specific space groups and have distinct geometrical arrangements . The introduction of fluorine atoms could influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and coordination behavior.

Chemical Reactions Analysis

Triarylphosphines, including those with fluorine substituents, are known to participate in various chemical reactions, particularly as ligands in transition metal complexes. They can influence the reactivity and selectivity of metal-catalyzed transformations. For example, a phosphine oxide derivative of a triazine-based dendritic molecule was found to be a potent ligand for the hydroformylation reaction . Tris(3-fluorophenyl)phosphine could similarly act as a ligand in catalytic processes, with the fluorine atoms modulating its electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(3-fluorophenyl)phosphine would be influenced by the presence of the fluorine atoms. For instance, methoxy groups on triarylphosphines have been shown to lower the first oxidation potential and contribute to a blue-shift of UV-Vis absorption . Similarly, the fluorine atoms in tris(3-fluorophenyl)phosphine could affect its oxidation potential and UV-Vis spectrum. Additionally, the steric and electronic effects of the fluorine substituents would likely impact the solubility, melting point, and stability of the compound.

Scientific Research Applications

1. Synthesis of New Quaternary Phosphonium Salts

  • Summary of Application: Tris(3-fluorophenyl)phosphine is used in reactions with acrylic acid and its derivatives to synthesize new quaternary phosphonium salts .
  • Methods of Application: The structures and composition of the synthesized compounds were determined by modern physical methods, including X-ray diffraction .
  • Results or Outcomes: The synthesized phosphonium salts were evaluated for in vitro antimicrobial activity .

2. Synthesis of Diiron Toluene-3,4-dithiolate Complexes

  • Summary of Application: Tris(3-fluorophenyl)phosphine is used in the synthesis of diiron toluene-3,4-dithiolate complexes .
  • Methods of Application: The complexes were synthesized by carbonyl substitution and studied by elemental analysis, spectroscopy, X-ray diffraction analysis, and cyclic voltammetry .
  • Results or Outcomes: Electrochemical studies revealed that these complexes can catalyze the reduction of protons to molecular H2 in the presence of a weak acid HOAc .

3. Rhodium-Catalyzed Oxygenative Addition to Terminal Alkynes

  • Summary of Application: Tris(3-fluorophenyl)phosphine is used as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the use of Tris(3-fluorophenyl)phosphine as a ligand in a rhodium-catalyzed reaction .
  • Results or Outcomes: The outcome of this application is the synthesis of esters, amides, and carboxylic acids .

4. Raw Material in Organic Synthesis

  • Summary of Application: Tris(3-fluorophenyl)phosphine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of Tris(3-fluorophenyl)phosphine as a raw material or intermediate in various chemical reactions .
  • Results or Outcomes: The outcome of this application is the production of various organic compounds, pharmaceuticals, agrochemicals, and dyestuff .

Safety And Hazards

Tris(3-fluorophenyl)phosphine is considered hazardous. It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for Tris(3-fluorophenyl)phosphine are not mentioned in the search results, it’s worth noting that new quaternary phosphonium salts were synthesized by the reactions of tris(3-fluorophenyl)phosphine with acrylic acid and its derivatives . This suggests potential future applications in the synthesis of new compounds.

properties

IUPAC Name

tris(3-fluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTRINLXFPIWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177592
Record name Tris(3-fluorophenyl)phosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(3-fluorophenyl)phosphine

CAS RN

23039-94-3
Record name Tris(3-fluorophenyl)phosphine
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Record name 23039-94-3
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Record name Tris(3-fluorophenyl)phosphine
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Record name 23039-94-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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